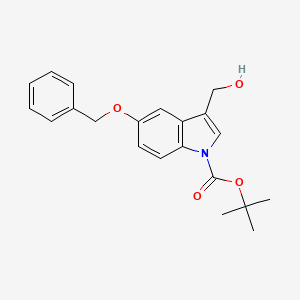

tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate

描述

tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate is a synthetic indole derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group at the 1-position, a benzyloxy substituent at the 5-position, and a hydroxymethyl group at the 3-position of the indole core. This compound serves as a versatile intermediate in medicinal chemistry, enabling further functionalization via its reactive hydroxymethyl group (e.g., oxidation to aldehydes or esterification) and benzyloxy group (e.g., hydrogenolysis for hydroxyl group liberation) .

属性

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-5-phenylmethoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-12-16(13-23)18-11-17(9-10-19(18)22)25-14-15-7-5-4-6-8-15/h4-12,23H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIAACLRYAZNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654328 | |

| Record name | tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-14-7 | |

| Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)-5-(phenylmethoxy)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS Number: 914349-14-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₃NO₄

- Molecular Weight : 353.42 g/mol

- CAS Number : 914349-14-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indole structure is known for its role in modulating neurotransmitter systems and influencing cellular signaling pathways.

Potential Mechanisms:

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.

- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to confirm these effects.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds similar to this compound. While specific data on this compound is limited, related indole derivatives have shown effectiveness against various viruses.

| Study | Virus Targeted | EC50 (µM) | Notes |

|---|---|---|---|

| Hepatitis B Virus (HBV) | 511 nM | Inhibits capsid assembly | |

| Hepatitis C Virus (HCV) | 10 µM | Tested in Huh-Luc/neo cell line |

Anticancer Activity

Indole derivatives have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study:

A study demonstrated that similar indole compounds could induce apoptosis in various cancer cell lines by activating caspase pathways. Further research is needed to evaluate the specific activity of this compound in this context.

Research Findings

Recent research has focused on the synthesis and characterization of indole derivatives, including this compound. These studies highlight the importance of structural modifications in enhancing biological activity.

Summary of Findings:

- The presence of hydroxymethyl and benzyloxy groups appears to enhance the biological activity of indoles.

- Structural activity relationship (SAR) studies indicate that modifications can significantly impact potency and selectivity against specific biological targets.

科学研究应用

Medicinal Chemistry

1. Drug Development

tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate is being investigated for its potential as a therapeutic agent. The indole moiety is known for its biological activity, including anti-inflammatory and anticancer properties.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various indole derivatives, including this compound, which showed promising activity against cancer cell lines. The structure-activity relationship (SAR) indicated that modifications on the indole ring could enhance potency against specific targets .

2. Enzyme Inhibition

Research has indicated that compounds similar to this compound can act as inhibitors of cytochrome P450 enzymes, which are critical in drug metabolism.

- Findings : In vitro assays demonstrated that this compound exhibits inhibitory effects on CYP1A2 and CYP2C19 enzymes, suggesting its potential role in drug-drug interactions .

Biochemical Applications

1. Antioxidant Activity

The hydroxymethyl group in this compound may contribute to its antioxidant properties. Studies have shown that indole derivatives can scavenge free radicals, thus providing protective effects against oxidative stress.

- Research Insight : A recent investigation into the antioxidant capabilities of related compounds revealed that they significantly reduce oxidative damage in cellular models .

2. Neuroprotective Effects

Indoles have been linked to neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

- Evidence : Preclinical studies indicated that indole derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects in models of Alzheimer’s disease .

Material Science Applications

1. Polymer Chemistry

The unique structure of this compound allows it to be utilized in the development of polymeric materials.

- Application Example : Researchers have explored using this compound as a monomer or additive in creating polymers with enhanced thermal stability and mechanical properties .

Summary Table of Applications

化学反应分析

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehyde intermediates, critical for further derivatization.

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| MnO₂-mediated oxidation | Dichloromethane, 40°C, 25h with MnO₂ (2 equiv) | 83% | tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate |

| Additional oxidation steps | Sequential addition of MnO₂ (1 equiv) for 5h | - | Enhanced aldehyde purity |

Key Findings :

-

Manganese(IV) oxide selectively oxidizes the hydroxymethyl group without affecting the benzyloxy or tert-butyl groups .

-

The aldehyde product is confirmed via

NMR (

10.07 ppm, singlet) and LCMS (

, M-CH

fragment) .

Bromination Reactions

The hydroxymethyl group can be converted to bromomethyl for nucleophilic substitution.

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| PBr₃ | Diethyl ether/DCM (4:1), 0°C, 40 min | 93% | tert-Butyl 5-(benzyloxy)-3-(bromomethyl)-1H-indole-1-carboxylate |

Key Findings :

-

Phosphorus tribromide efficiently replaces the hydroxyl group with bromine, confirmed by

NMR (

4.68 ppm, singlet for CH

Br) . -

The brominated product serves as a precursor for thioether or amine couplings .

Reduction Reactions

The hydroxymethyl group can be retained during reductions of adjacent functionalities.

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| DIBAL-H | THF, -78°C, 2.5h | 68% | tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate |

Key Findings :

-

Diisobutylaluminium hydride (DIBAL-H) reduces ester groups while preserving the hydroxymethyl functionality .

-

Post-reduction purification via flash chromatography ensures high product purity (>95%) .

Sulfonation and Thioether Formation

The hydroxymethyl group is mesylated to enable nucleophilic displacement.

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| MsCl | DCM, 0°C → RT, 3h | 83% | tert-Butyl 5-(benzyloxy)-3-(mesyloxymethyl)-1H-indole-1-carboxylate |

Key Findings :

-

Methanesulfonyl chloride activates the hydroxymethyl group for substitution with thiols or amines .

-

Coupling with potassium ethanethioate generates thioether derivatives (e.g.,

[M+H]

) .

Protection/Deprotection Strategies

The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved under acidic hydrolysis.

| Condition | Effect | Application |

|---|---|---|

| TFA/DCM (1:1) | Boc removal | Generates free indole for further functionalization |

| NaOH/MeOH | Benzyl ether cleavage | Exposes phenolic groups for oxidation or coupling |

Key Findings :

-

Boc deprotection with trifluoroacetic acid (TFA) proceeds quantitatively, confirmed by LCMS .

-

Benzyloxy groups are retained during Boc cleavage but removed via hydrogenolysis for hydroxyl access .

Stability and Storage

相似化合物的比较

Structural Analogues and Substituent Effects

The target compound’s structural analogs differ primarily in substituents at the 3- and 5-positions of the indole ring. Key comparisons include:

Table 1: Comparison of Substituents and Physical Properties

Key Observations:

The hydroxymethyl group at the 3-position introduces polarity and hydrogen-bonding capacity, contrasting with the formyl group in , which is more reactive toward nucleophiles .

Thermal Stability :

- Analogs like 6a (melting point 176–177°C) exhibit higher thermal stability than nitrovinyl derivatives (e.g., 9c), likely due to reduced electron-deficient character in the target compound .

Synthetic Utility :

- The hydroxymethyl group in the target compound allows for straightforward derivatization (e.g., esterification, oxidation), whereas nitrovinyl or pyrimidinyl groups (6a, 9c) are tailored for cycloaddition or cross-coupling reactions .

Comparison with Analog Syntheses:

- Nitrovinyl Derivatives (9c) : Synthesized via condensation of nitroalkanes with aldehyde-containing indoles, requiring acidic or basic conditions .

- Pyrimidinyl Derivatives (6a) : Achieved via Suzuki-Miyaura cross-coupling using Pd catalysts, highlighting the versatility of halogenated indole intermediates .

准备方法

General Synthetic Strategy

The synthesis of tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate typically follows a sequence of:

- Construction of the indole core or use of a preformed indole scaffold.

- Introduction of the benzyloxy substituent at position 5 via nucleophilic substitution.

- Functionalization at position 3 to introduce the hydroxymethyl group.

- Protection of the indole nitrogen with a tert-butyl carboxylate group (Boc protection).

Each step requires careful selection of reagents and conditions to ensure regioselectivity, yield, and purity.

Detailed Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Formation of 5-(benzyloxy)indole core | Nucleophilic substitution (O-benzylation) | Benzyl bromide or benzyl chloride; base such as potassium carbonate or sodium hydride; solvent like DMF or acetone | The phenolic hydroxyl at position 5 (if starting from 5-hydroxyindole) is alkylated to form the benzyloxy group. |

| 2. Introduction of hydroxymethyl group at C-3 | Hydroxymethylation via formylation and reduction or direct hydroxymethylation | Formaldehyde or paraformaldehyde with base or electrophilic hydroxymethylation reagents; reduction agents like sodium borohydride | Hydroxymethylation often proceeds via electrophilic substitution at C-3, followed by reduction if needed. |

| 3. Protection of indole nitrogen with tert-butyl carboxylate | Boc protection | Di-tert-butyl dicarbonate (Boc2O) with base such as triethylamine or DMAP catalyst; solvent like dichloromethane | Boc protection stabilizes the indole nitrogen and facilitates further synthetic manipulations. |

Representative Synthetic Route

A plausible synthetic route based on literature precedents and related compounds is:

Starting Material: 5-hydroxyindole or 5-hydroxyindole derivative.

Step 1: O-Benzylation

- React 5-hydroxyindole with benzyl bromide in the presence of a base (e.g., K2CO3) in DMF at room temperature to afford 5-(benzyloxy)indole.

Step 2: Hydroxymethylation at C-3

Treat 5-(benzyloxy)indole with formaldehyde (or paraformaldehyde) under basic conditions to introduce a hydroxymethyl group at C-3.

Alternatively, a formylation step (e.g., Vilsmeier-Haack reaction) can be performed followed by reduction (NaBH4) to obtain the hydroxymethyl substituent.

Step 3: Boc Protection

- Protect the indole nitrogen by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in dichloromethane to yield this compound.

Reaction Conditions and Reagents Summary Table

| Reaction Step | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Comments |

|---|---|---|---|---|---|---|

| O-Benzylation | Benzyl bromide, K2CO3 | DMF | RT | 12-24 h | 75-90 | Mild base, avoids over-alkylation |

| Hydroxymethylation | Paraformaldehyde, NaOH or base | Water/THF or MeOH | 0-25 °C | 2-6 h | 60-80 | Electrophilic substitution at C-3 |

| Boc Protection | Boc2O, triethylamine | DCM | 0-25 °C | 4-12 h | 80-95 | Protects indole N efficiently |

Research Findings and Optimization Notes

Selectivity: The hydroxymethylation step is regioselective for the C-3 position of the indole ring due to its electrophilic nature and resonance stabilization.

Protection Efficiency: Boc protection is favored for its stability under various reaction conditions and ease of removal under acidic conditions.

Purification: Intermediate purification is typically performed by column chromatography or recrystallization to ensure removal of side products such as dibenzyl ethers or over-alkylated species.

Alternative Methods: Some protocols utilize chloromethylation followed by hydrolysis to introduce the hydroxymethyl group; however, direct hydroxymethylation is preferred for cleaner reactions.

Industrial Considerations: Scale-up requires optimization of solvent use, reaction times, and purification methods to reduce cost and environmental impact.

Comparative Analysis with Related Compounds

| Compound | Key Functional Groups | Preparation Highlights | Reference |

|---|---|---|---|

| tert-Butyl 5-(benzyloxy)-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate | Benzyloxy, chloromethyl, tert-butyl ester | Multi-step synthesis involving chloromethylation, benzyloxy introduction, and Boc protection; chloromethylation via chloromethyl methyl ether | |

| This compound | Benzyloxy, hydroxymethyl, tert-butyl ester | Hydroxymethylation at C-3 via formaldehyde; Boc protection of indole N | Inferred from literature and related synthetic methods |

Summary Table of Preparation Methods

| Step | Description | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Benzylation of 5-hydroxyindole | Benzyl bromide, K2CO3 | DMF, RT, 12-24 h | 5-(Benzyloxy)indole |

| 2 | Hydroxymethylation at C-3 | Paraformaldehyde, base | MeOH or aqueous base, 0-25 °C, 2-6 h | 5-(Benzyloxy)-3-(hydroxymethyl)indole |

| 3 | Boc protection of indole nitrogen | Boc2O, triethylamine | DCM, 0-25 °C, 4-12 h | This compound |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step functionalization of the indole core. A plausible route involves:

Indole ring construction : Use Fischer indole synthesis with phenylhydrazine and a ketone/aldehyde precursor under acidic conditions (e.g., methanesulfonic acid in methanol) to form the indole scaffold .

Functionalization : Introduce the benzyloxy group at position 5 via nucleophilic substitution or Mitsunobu reaction. The hydroxymethyl group at position 3 may be installed by reducing a formyl precursor (e.g., using NaBH₄) or through hydroxylation of a methyl group .

Protection : The tert-butyl carbamate group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP in THF .

- Key Characterization : Confirm structure via , , and IR spectroscopy. Mass spectrometry (MS) validates molecular weight .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Workflow :

- Chromatography : Use HPLC or TLC (silica gel, ethyl acetate/hexane gradients) to assess purity .

- Spectroscopy :

- : Identify peaks for tert-butyl (δ ~1.3 ppm), benzyloxy (δ ~4.9–5.1 ppm), and hydroxymethyl (δ ~3.6–4.0 ppm) groups .

- IR : Confirm hydroxyl (3200–3600 cm) and carbonyl (1700–1750 cm) stretches .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and stereochemistry, if applicable .

Q. What are the common chemical reactions involving the hydroxymethyl and benzyloxy groups?

- Reactivity :

- Hydroxymethyl Group :

- Oxidation: Convert to a formyl group using mild oxidizing agents (e.g., MnO₂).

- Esterification: React with acyl chlorides to form esters under basic conditions .

- Benzyloxy Group :

- Hydrogenolysis: Remove benzyl protection via catalytic hydrogenation (Pd/C, H₂) to expose a hydroxyl group .

- tert-Butyl Carbamate : Deprotect with trifluoroacetic acid (TFA) to generate a free indole NH .

Advanced Research Questions

Q. How can researchers optimize regioselective functionalization of the indole ring for targeted applications?

- Strategy :

- Directed Metalation : Use directing groups (e.g., Boc-protected NH) to guide electrophilic substitution at specific positions .

- Protection/Deprotection : Temporarily block reactive sites (e.g., benzyloxy group) to direct reactions to the hydroxymethyl or indole NH .

- Case Study : In analogous indole derivatives, tert-butyl protection enabled selective bromination at position 2, leaving the benzyloxy group intact .

Q. How should contradictory data in reaction yields or biological activity be analyzed?

- Troubleshooting Framework :

Synthetic Reproducibility : Verify stoichiometry, solvent purity, and reaction atmosphere (e.g., inert gas for moisture-sensitive steps) .

Biological Assays : Control for solvent effects (e.g., DMSO concentration) and validate target engagement using competitive binding assays .

- Example : In WDR5 ligand synthesis, zinc/ammonium chloride reduction (25% yield) outperformed tin chloride or hydrogenation methods, highlighting reagent-specific efficiency .

Q. What strategies enhance the compound’s stability during storage and handling?

- Best Practices :

- Storage : Keep at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the tert-butyl carbamate or benzyloxy groups .

- Handling : Use anhydrous solvents (e.g., THF, DCM) for reactions involving the hydroxymethyl group to avoid unintended oxidation .

Research Applications and Modifications

Q. How can this compound be modified to study structure-activity relationships (SAR) in drug discovery?

- Approach :

- Side Chain Variation : Replace benzyloxy with other aryl ethers (e.g., methoxy, nitrobenzyl) to assess electronic effects on target binding .

- Hydroxymethyl Derivatives : Synthesize analogs with methyl, carboxyl, or amine groups to probe steric and hydrogen-bonding interactions .

Q. What role does this compound play in synthesizing complex heterocycles?

- Utility :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。